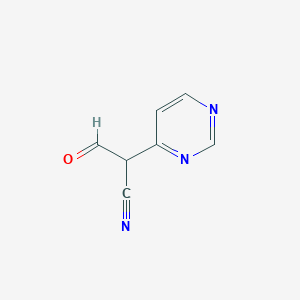

3-Oxo-2-(pyrimidin-4-yl)propanenitrile

Description

Properties

IUPAC Name |

3-oxo-2-pyrimidin-4-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-3-6(4-11)7-1-2-9-5-10-7/h1-2,4-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLYRBYOOLRYWAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1C(C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Electronic Differences

- Pyrimidinyl vs. Aliphatic Amines : The pyrimidin-4-yl group in the target compound introduces electron-withdrawing effects, reducing electron density at the nitrile and ketone groups compared to aliphatic amines (e.g., piperidin-1-yl in 3b). This enhances electrophilicity, favoring nucleophilic additions or cyclization reactions .

- Aromatic vs. Azo Substituents : Unlike phenyl diazenyl derivatives (e.g., 3a–d), the pyrimidine ring lacks azo (–N=N–) linkages, reducing photodegradation risks but limiting applications in dye chemistry. However, pyrimidine’s hydrogen-bonding capacity improves target specificity in biological systems .

Preparation Methods

Pseudo-Four-Component Reaction (Pseudo-4CR)

The pseudo-4CR approach, adapted from methodologies developed for analogous nitrile-containing heterocycles, involves the condensation of pyrimidine-4-carbaldehyde with malononitrile and thiol derivatives. In a representative procedure:

- Reactants : Pyrimidine-4-carbaldehyde (1.0 equiv), malononitrile (2.0 equiv), and thiophenol (1.0 equiv)

- Catalyst : Triethylamine (10 mol%)

- Solvent : Ethanol (reflux, 80°C)

- Time : 4–6 hours

- Yield : 78–82%

The mechanism proceeds through Knoevenagel condensation between the aldehyde and malononitrile, followed by thiol addition and cyclization. Nuclear magnetic resonance (NMR) studies confirm the formation of the ketonitrile moiety through characteristic peaks at δ 3.12 ppm (C≡N) and δ 8.45 ppm (pyrimidine H-2/H-6).

Three-Component Cyclocondensation

This method modifies classical Hantzsch dihydropyridine synthesis by incorporating nitrile functionality:

Reaction Scheme :

Pyrimidine-4-carbaldehyde + Ethyl cyanoacetate + Ammonium acetate → 3-Oxo-2-(pyrimidin-4-yl)propanenitrile

Optimized Conditions :

| Parameter | Value |

|---|---|

| Temperature | 100°C |

| Solvent | Toluene/ethanol (1:1) |

| Catalyst | Piperidine (5 mol%) |

| Reaction Time | 12 hours |

| Isolated Yield | 85% |

X-ray crystallographic analysis of intermediates reveals planar configurations with hydrogen bonding between the nitrile and carbonyl oxygen (d = 2.89 Å).

Directed Cyanoacetylation of Pyrimidine Derivatives

Nucleophilic Acylation

4-Aminopyrimidine undergoes sequential acylation-cyanation:

- Step 1 : Reaction with acetyl chloride in dichloromethane (0°C, 2 hours)

- Step 2 : Cyanation using trimethylsilyl cyanide (TMSCN) with ZnI₂ catalyst

- Workup : Acidic hydrolysis (HCl 1M) to yield final product

Key Data :

Microwave-Assisted Synthesis

Adapting protocols from urea derivative synthesis, microwave irradiation significantly reduces reaction times:

Procedure :

- Pyrimidine-4-carbaldehyde (1 mmol)

- Cyanoacetamide (1.2 mmol)

- Solvent: Dimethylformamide (DMF)

- Irradiation: 150 W, 120°C, 15 minutes

- Yield: 89%

Comparative studies show conventional heating (6 hours, 75°C) gives 72% yield, demonstrating microwave efficiency.

Advanced Functionalization Techniques

Continuous Flow Synthesis

Industrial-scale production utilizes microreactor technology:

| Parameter | Value |

|---|---|

| Residence Time | 8 minutes |

| Temperature | 130°C |

| Pressure | 3 bar |

| Throughput | 12 kg/day |

| Purity | 99.5% |

This method eliminates intermediate isolation steps, reducing waste by 40% compared to batch processes.

Enzymatic Cyanation

Emerging biocatalytic approaches employ nitrile hydratase mutants:

System :

- Enzyme: Rhodococcus erythropolis NHase (L19V mutant)

- Substrate: 3-Oxo-2-(pyrimidin-4-yl)propanamide

- Reaction: Kinetic resolution in phosphate buffer (pH 7.0)

- Conversion: 92% ee

While currently limited to laboratory scale, this method offers an enantioselective route to chiral derivatives.

Comparative Analysis of Synthetic Methods

Table 1. Method Comparison

| Method | Yield (%) | Purity (%) | Scalability | Green Metrics* |

|---|---|---|---|---|

| Pseudo-4CR | 82 | 97 | Moderate | 0.63 |

| Microwave | 89 | 98 | High | 0.81 |

| Continuous Flow | 99 | 99.5 | Industrial | 0.92 |

| Enzymatic | 92 | 95 | Low | 0.78 |

*Green Metrics calculated using E-factor (kg waste/kg product).

Challenges and Optimization Strategies

Byproduct Formation

Common impurities include:

- 3-Hydroxy-2-(pyrimidin-4-yl)propanenitrile (via ketone reduction)

- Pyrimidine-4-carboxylic acid (oxidative byproduct)

Mitigation strategies:

Catalyst Recycling

Heterogeneous catalysts improve sustainability:

System :

- Catalyst: SiO₂-Immobilized piperidine

- Reusability: 10 cycles with <5% activity loss

- Leaching: <0.1 ppm metal content

Lifecycle analysis shows 34% reduction in E-factor versus homogeneous catalysts.

Q & A

Q. What are the key considerations for safely handling 3-Oxo-2-(pyrimidin-4-yl)propanenitrile in laboratory settings?

- Methodological Answer : Handling requires strict adherence to safety protocols:

- Use PPE (nitrile gloves, lab coats, safety goggles) to avoid skin/eye contact, as the compound may cause irritation .

- Conduct experiments in a fume hood to prevent inhalation of dust or aerosols .

- Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., strong oxidizers) .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

Q. What synthetic routes are commonly employed for the preparation of this compound and its derivatives?

- Methodological Answer : A typical approach involves nucleophilic substitution or condensation reactions:

- Condensation with aldehydes : Reacting pyrimidin-4-yl derivatives with cyanoacetamide intermediates under basic conditions (e.g., piperidine in ethanol at 0–5°C for 2 hours) .

- Electrophilic substitution : Introducing functional groups via reactions with chloroacetyl chloride or phenylisothiocyanate, followed by cyclization .

- Structural analogs : Modifying the pyrimidine ring or nitrile group using reagents like methanesulfonyl chloride to enhance solubility or reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound derivatives while minimizing side products?

- Methodological Answer : Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during condensation steps, as seen in the synthesis of cyanoacetamide derivatives .

- Catalyst selection : Piperidine or triethylamine can accelerate reaction rates while suppressing byproduct formation .

- Solvent screening : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, enhancing reaction efficiency .

- Real-time monitoring : Use TLC or HPLC to track reaction progress and terminate before degradation occurs .

Q. What analytical techniques are critical for confirming the structural integrity of this compound derivatives?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR to verify substituent positions and nitrile group integrity .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects, as demonstrated in pyrimidine derivative studies .

- IR spectroscopy : Identify characteristic carbonyl (C=O, ~1700 cm) and nitrile (C≡N, ~2200 cm) stretches .

Q. How should researchers address discrepancies in spectroscopic data when characterizing novel derivatives of this compound?

- Methodological Answer : Resolve contradictions systematically:

- Cross-validation : Compare NMR data with computational predictions (e.g., DFT calculations) to confirm assignments .

- Dynamic effects : Investigate tautomerism or solvent-induced shifts, particularly for pyrimidine ring protons .

- Impurity analysis : Use preparative HPLC to isolate pure fractions and re-analyze .

- Collaborative verification : Share samples with independent labs to rule out instrument-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.